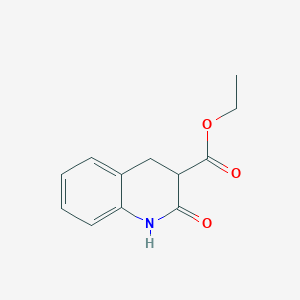

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Description

BenchChem offers high-quality Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-6,9H,2,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLHDHBDHOYWEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569860 | |

| Record name | Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26906-40-1 | |

| Record name | Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Abstract

The 2-oxo-1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds. This guide provides a comprehensive technical overview of a robust synthetic route to Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, a key intermediate for drug discovery and development. We will delve into the strategic selection of an intramolecular Friedel-Crafts acylation, provide a detailed, field-tested experimental protocol, and outline a full suite of characterization techniques required to validate the structure and purity of the final compound. This document is intended for researchers, chemists, and drug development professionals seeking a practical and mechanistically sound approach to the synthesis of this important molecular entity.

Retrosynthetic Analysis and Strategic Approach

The synthesis of substituted quinolones often relies on cyclization reactions that form the heterocyclic ring. For our target, Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, an intramolecular Friedel-Crafts acylation presents a highly effective and convergent strategy. This approach involves the cyclization of a suitably functionalized N-phenylated amino acid derivative.

The logic behind this choice is twofold:

-

Efficiency: Intramolecular reactions are kinetically favored, often leading to higher yields and cleaner conversions compared to intermolecular alternatives.

-

Accessibility of Precursors: The required acyclic precursor can be readily assembled from commercially available starting materials.

Our retrosynthetic analysis identifies N-(2-carboxyethyl)aniline derivatized with an ethyl ester group as the key precursor. This precursor can be cyclized under acidic conditions to forge the C4-C4a bond, yielding the desired tetrahydroquinoline ring system.

Synthesis Pathway: Intramolecular Friedel-Crafts Acylation

The selected forward synthesis involves two primary stages: the synthesis of the acyclic precursor followed by the critical cyclization step.

Caption: Overall synthetic scheme for the target compound.

Experimental Protocol: Synthesis of Ethyl 3-anilino-propanoate (Precursor)

This step involves the conjugate addition of aniline to an acrylate derivative. For the purpose of this guide, we will consider the reaction with ethyl acrylate.

Methodology:

-

To a round-bottom flask charged with ethyl acrylate (1.0 eq.), add aniline (1.1 eq.).

-

The reaction can often be performed neat or with a minimal amount of a polar solvent like ethanol.

-

Heat the mixture at 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the mixture to room temperature.

-

Purify the crude product directly via vacuum distillation or column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the precursor, ethyl 3-anilinopropanoate, as a clear oil.

Causality Note: Using a slight excess of aniline helps to drive the reaction to completion and compensates for any potential side reactions. The reaction is thermally driven, and the chosen temperature provides a balance between reaction rate and minimizing polymerization of the acrylate.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This crucial step employs a strong acid catalyst to effect the ring closure. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is an excellent choice for this transformation as it acts as both a potent acid catalyst and a dehydrating agent, promoting high yields.[1][2]

Methodology:

-

Prepare Eaton's reagent (7.7% w/w P₂O₅ in CH₃SO₃H) in a dry, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar). Caution: The preparation is highly exothermic.

-

Cool the Eaton's reagent to 0 °C using an ice bath.

-

Dissolve the precursor, ethyl 3-anilinopropanoate (1.0 eq.), in a minimal amount of a suitable solvent like dichloromethane or add it neat if it is a liquid.

-

Add the precursor solution dropwise to the cold, stirring Eaton's reagent over 30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-75 °C for 2-4 hours.[3] Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the product.

-

Neutralize the aqueous slurry with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel to afford the pure Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.

Trustworthiness through Self-Validation: The success of this protocol is validated by the clear consumption of the starting material and the appearance of a single major product spot on the TLC plate. The subsequent characterization data must align perfectly with the expected structure to confirm the identity and purity of the product.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the successful synthesis of the target compound. The following techniques provide orthogonal data points to establish the structure, identity, and purity of the final product.

Caption: Standard workflow for product characterization.

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate based on known values for analogous structures.[4][5][6]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~10.0 - 9.0 | Broad Singlet | 1H | NH | Amide proton, often broad and downfield. |

| ~7.2 - 6.8 | Multiplet | 4H | Ar-H | Aromatic protons of the benzene ring. |

| ~4.20 | Quartet | 2H | O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split by the methyl group. |

| ~3.60 | Triplet | 1H | CH -COOEt | Methine proton at C3, coupled to the C4 methylene protons. |

| ~3.00 | Triplet | 2H | Ar-CH₂ | Methylene protons at C4, adjacent to the aromatic ring. |

| ~1.25 | Triplet | 3H | O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the methylene group. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~170 | Ester C =O | Carbonyl carbon of the ethyl ester. |

| ~165 | Amide C =O | Carbonyl carbon (C2) of the lactam. |

| ~138 | Ar-C | Quaternary aromatic carbon adjacent to nitrogen. |

| ~128 - 122 | Ar-C H | Aromatic methine carbons. |

| ~116 | Ar-C | Quaternary aromatic carbon adjacent to C4. |

| ~61 | O-C H₂ | Methylene carbon of the ethyl ester. |

| ~45 | C H-COOEt | Methine carbon at C3. |

| ~29 | Ar-C H₂ | Methylene carbon at C4. |

| ~14 | C H₃ | Methyl carbon of the ethyl ester. |

Table 3: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3200 | N-H Stretch | Amide N-H |

| ~3050 | C-H Stretch | Aromatic C-H |

| ~2980 | C-H Stretch | Aliphatic C-H |

| ~1735 | C=O Stretch | Ester Carbonyl |

| ~1680 | C=O Stretch | Amide Carbonyl (Lactam) |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester C-O |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Value | Assignment |

|---|---|

| 219.24 | [M]⁺ (Molecular Ion) |

| 174 | [M - OEt]⁺ |

| 146 | [M - COOEt]⁺ (Loss of carboethoxy group) |

| 118 | Retro-Diels-Alder fragmentation |

Physical Properties

-

Appearance: Expected to be an off-white to pale yellow solid.

-

Melting Point: A sharp melting point is indicative of high purity. This would be determined experimentally using a standard melting point apparatus.

-

Solubility: Expected to be soluble in polar organic solvents such as dichloromethane, ethyl acetate, and methanol.

Conclusion

This guide has detailed a reliable and efficient synthetic route for Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate via an intramolecular Friedel-Crafts acylation. The provided step-by-step protocols are designed for practical application in a research setting, with an emphasis on the causal reasoning behind experimental choices to ensure reproducibility. The comprehensive characterization workflow and predicted data serve as a benchmark for validating the synthesis, ensuring the high quality and structural integrity of this valuable chemical intermediate. By following this guide, researchers can confidently produce and validate this key building block for further exploration in drug discovery and materials science.

References

- Bischler–Napieralski reaction - Grokipedia. (n.d.).

- Bischler–Napieralski reaction - Wikipedia. (n.d.).

- Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.).

- Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (n.d.).

- Bischler-Napieralski Reaction - J&K Scientific LLC. (2025).

- Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation - ResearchGate. (2025).

- Synthesis of quinoline‐propionic acid 10a and intramolecular... - ResearchGate. (n.d.).

- Supporting Information - Royal Society of Chemistry. (2016).

- Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018).

- Synthesis of quinolines through intramolecular Friedel–Crafts acylation. - ResearchGate. (n.d.).

- Friedel–Crafts Acylation - Sigma-Aldrich. (n.d.).

- Spectral Characterization and Vibrational Assignments... - Oriental Journal of Chemistry. (2017).

- 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum - ChemicalBook. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 6. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Introduction: The Significance of the 2-Oxo-1,2,3,4-tetrahydroquinoline Scaffold in Modern Drug Discovery

The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. The introduction of a 2-oxo (or carbostyril) functionality further modulates the electronic and steric properties of this scaffold, offering a versatile platform for the design of novel therapeutic agents. Within this class of compounds, Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate emerges as a key synthetic intermediate and a subject of significant interest for researchers in drug development.

A comprehensive understanding of the physicochemical properties of this molecule is paramount for its effective utilization. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of a drug candidate's ultimate success. This technical guide provides an in-depth analysis of the key physicochemical parameters of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, supported by established experimental protocols and theoretical predictions, to empower researchers in their quest for novel therapeutics.

Molecular Structure and Identification

A clear identification of the molecular entity is the foundation of any physicochemical characterization.

Chemical Structure:

Caption: 2D structure of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| CAS Number | 67752-52-7[1] |

| Canonical SMILES | CCOC(=O)C1C(C2=CC=CC=C2NC1=O) |

Predicted Physicochemical Properties

| Property | Predicted/Analog Value | Method/Source | Significance in Drug Development |

| Melting Point (°C) | ~167-169 (for Methyl analog) | Experimental[2] | Purity assessment and solid-state stability. |

| logP | 1.0 - 1.5 | Computational (e.g., XLogP3) | Lipophilicity, influencing membrane permeability and solubility. |

| pKa (acidic) | ~11-12 (Amide N-H) | Computational Prediction | Ionization state at physiological pH, affecting solubility and receptor binding. |

| pKa (basic) | Not significantly basic | Computational Prediction | The amide nitrogen is non-basic due to resonance. |

| Aqueous Solubility | Predicted to be low | General trends for similar structures | Bioavailability and formulation development. |

| Polar Surface Area (Ų) | ~55.4 | Computational[1] | A key descriptor for predicting cell permeability. |

| Hydrogen Bond Donors | 1 (Amide N-H) | Molecular Structure | Intermolecular interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (Two C=O, one ester O) | Molecular Structure | Intermolecular interactions with biological targets. |

| Rotatable Bonds | 3 | Molecular Structure | Conformational flexibility, influencing receptor fit. |

Solubility Profile: A Critical Parameter

The solubility of a compound is a critical factor that influences its absorption and bioavailability. For quinoline derivatives, solubility can often be pH-dependent.

Theoretical Discussion: Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a neutral molecule with a relatively rigid, fused ring system and an ester functional group. Its aqueous solubility is expected to be low due to the significant hydrophobic surface area of the bicyclic core. The amide proton is weakly acidic, and significant ionization is only expected at a very high pH. The molecule lacks a strongly basic center. Therefore, its solubility is not expected to be significantly enhanced in acidic conditions. In organic solvents, its solubility will be dictated by the polarity of the solvent. It is anticipated to be more soluble in polar aprotic solvents like DMSO and DMF and moderately soluble in alcohols like ethanol and methanol. Its solubility in non-polar solvents like hexane is expected to be poor.

Experimental Protocol for Solubility Determination

This protocol outlines a standard method for determining the thermodynamic solubility of a test compound.

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS against a standard curve of known concentrations.

Melting Point: An Indicator of Purity and Stability

The melting point of a crystalline solid is a fundamental physical property that provides information about its purity and the strength of its crystal lattice. Pure compounds typically exhibit a sharp melting range.

Experimental Protocol for Melting Point Determination

The capillary method is a standard and widely used technique for determining the melting point of a solid organic compound.[3][4][5]

Sources

An In-depth Technical Guide to Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed scientific overview of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. By synthesizing established chemical principles with insights from analogous structures, this document offers a comprehensive resource on its nomenclature, synthesis, properties, and potential applications.

Introduction and Nomenclature

The core of the subject molecule is the 1,2,3,4-tetrahydroquinoline ring system, a prevalent scaffold in numerous biologically active compounds. The addition of a carbonyl group at the C2 position and an ethyl carboxylate group at the C3 position yields the specific molecule of interest.

-

Systematic IUPAC Name: Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

-

CAS Number: As of this writing, a specific CAS Registry Number has not been assigned to this compound in major chemical databases, indicating its status as a novel or less-studied entity.

The tetrahydroquinoline framework is a key structural motif in a variety of pharmaceuticals and natural products, with derivatives exhibiting a broad range of biological activities, including immunosuppressant properties and potential as treatments for diabetes.[1] Its isomeric counterpart, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, is also of significant interest, with numerous analogs demonstrating antitumor, antibacterial, anti-HIV, and anti-inflammatory activities.[2][3][4][5] The exploration of the 2-oxo-1,2,3,4-tetrahydroquinoline series, therefore, represents a promising avenue for the discovery of new therapeutic agents.

Proposed Synthesis

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Hypothetical):

-

Step 1: Condensation: Equimolar amounts of aniline and diethyl 2-formylsuccinate are dissolved in a suitable solvent such as toluene. A catalytic amount of a dehydrating acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water, driving the reaction towards the formation of the intermediate enamine/imine.

-

Step 2: Cyclization: Once the formation of the intermediate is complete (monitored by TLC), a Lewis acid catalyst (e.g., AlCl₃ or a milder catalyst like polyphosphoric acid) is added to the reaction mixture. The temperature is maintained to facilitate an intramolecular Friedel-Crafts-type cyclization onto the aromatic ring.

-

Step 3: Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified using column chromatography to yield the desired ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.

This proposed synthesis is analogous to established methods for constructing quinoline and isoquinoline cores, such as the use of domino reactions for the synthesis of 1,2,3,4-tetrahydroquinolines.[1]

Physicochemical and Spectroscopic Profile

The following table summarizes the key physicochemical properties of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, calculated based on its structure.

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| LogP (Predicted) | 1.5 - 2.0 |

| Physical State | Likely a solid at room temperature. |

Predicted Spectroscopic Data:

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, multiplets for the protons at C3 and C4, a broad singlet for the NH proton, and signals in the aromatic region for the protons on the benzene ring.

-

¹³C NMR: Key resonances would be observed for the ester carbonyl, the amide carbonyl, the carbons of the ethyl group, the aliphatic carbons at C3 and C4, and the aromatic carbons.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch (around 3200-3400 cm⁻¹), the ester C=O stretch (around 1735 cm⁻¹), and the amide C=O stretch (around 1670 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 219.0895.

The interpretation of spectroscopic data for analogous structures, such as ethyl-4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, can provide a valuable reference for the expected spectral features of the title compound.

Reactivity and Potential for Further Functionalization

The structure of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate offers several sites for chemical modification, making it a versatile scaffold for the development of a library of derivatives.

Caption: Key reactive sites for further functionalization.

-

N-H Group: The secondary amine can be readily N-alkylated or N-arylated to introduce a wide range of substituents.

-

Ester Group: The ethyl ester can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. Reduction of the ester would yield the corresponding alcohol.

-

Aromatic Ring: The benzene ring can be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce substituents that can modulate the biological activity of the molecule.

Potential Applications in Medicinal Chemistry and Drug Development

While the biological activity of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has not been specifically reported, the extensive research on related tetrahydroquinoline and tetrahydroisoquinoline scaffolds provides a strong rationale for its investigation as a potential therapeutic agent.

Derivatives of the isomeric 1,2,3,4-tetrahydroisoquinoline have shown a remarkable diversity of biological effects, including:

-

Antitumor Activity [2]

-

Antibacterial and Antifungal Properties [5]

-

Anti-HIV Activity [2]

-

Antiviral Activity [6]

Given these precedents, it is plausible that ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate and its derivatives could serve as valuable starting points for the development of new drugs in these therapeutic areas. The synthesis of a library of analogs with modifications at the reactive sites identified above, followed by high-throughput screening, would be a logical next step in exploring the therapeutic potential of this compound class.

Conclusion

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a heterocyclic compound with significant potential for applications in drug discovery and development. While it remains a relatively unexplored molecule, its structural relationship to well-established pharmacophores suggests that it is a promising scaffold for the synthesis of novel bioactive compounds. This guide provides a foundational understanding of its chemistry and outlines a clear path for future research, from its synthesis and characterization to the exploration of its biological activities. The insights provided herein are intended to empower researchers to further investigate this intriguing class of molecules.

References

-

Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866–13897. [Link]

-

Bilenko, V. A., Huliak, V., Kinakh, S., Matviiuk, T., Komarov, I. V., & Grygorenko, O. O. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

-

(2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

A practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. (2025). Synlett. [Link]

-

PubChem. (n.d.). 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Retrieved from [Link]

-

Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. (2025). Collection of Czechoslovak Chemical Communications. [Link]

-

Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. (2025). ChemRxiv. [Link]

-

Abad, N., Sebhaoui, J., El Bakri, Y., Ramli, Y., Essassi, E. M., & Mague, J. T. (2018). Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. IUCrData, 3(5), x180596. [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. (2023). ACS Omega. [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2015). Molecules. [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). Scientific Reports. [Link]

-

Supporting Information - The Royal Society of Chemistry. (2019). [Link]

-

LookChem. (n.d.). ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. Retrieved from [Link]

-

Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (2022). Molecules. [Link]

-

Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. (2024). Bangladesh Journal of Scientific and Industrial Research. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The unique structural features of this molecule, combining a lactam within a partially saturated quinoline ring system with an ethyl ester moiety, give rise to a distinct spectroscopic fingerprint. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data.

Molecular Structure and Key Features

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS No. 26906-40-1) possesses a molecular formula of C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol . The core of the molecule is a 1,2,3,4-tetrahydroquinoline ring system, featuring a carbonyl group at the C2 position, thus forming a lactam. An ethyl carboxylate group is attached at the C3 position. The presence of a chiral center at C3 implies that the molecule can exist as a racemic mixture of enantiomers.

Table of Contents

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy

-

¹³C NMR Spectroscopy

-

-

Infrared (IR) Spectroscopy

-

Experimental Protocols

-

References

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in positive ion mode is a definitive technique for confirming the elemental composition of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.

Table 1: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 220.0968 | 220.0969 |

The experimentally determined mass-to-charge ratio (m/z) for the protonated molecule ([M+H]⁺) is 220.0969, which is in excellent agreement with the calculated value of 220.0968 for the molecular formula C₁₂H₁₄NO₃⁺[1]. This confirms the elemental composition of the molecule.

Fragmentation Pathway:

The fragmentation of the molecular ion in mass spectrometry provides valuable structural information. A plausible fragmentation pathway initiated by the loss of the ethoxy group from the ester is depicted below.

Caption: Proposed key fragmentation of the parent ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons of the tetrahydroquinoline ring, and the ethyl ester group.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethyl-CH₃ | ~1.2 | triplet | 3H |

| C4-H₂ | ~3.1-3.3 | multiplet | 2H |

| C3-H | ~3.7 | triplet | 1H |

| Ethyl-CH₂ | ~4.1 | quartet | 2H |

| Aromatic-H (4 protons) | ~7.0-7.3 | multiplet | 4H |

| N1-H | Broad singlet | singlet | 1H |

-

Aromatic Region (δ 7.0-7.3 ppm): The four protons on the benzene ring will appear as a complex multiplet.

-

Ethyl Ester Group: The ethyl group will give rise to a characteristic quartet (~4.1 ppm) for the methylene protons and a triplet (~1.2 ppm) for the methyl protons, with a coupling constant (J) of approximately 7.1 Hz.

-

Tetrahydroquinoline Ring: The proton at C3 is adjacent to the chiral center and the electron-withdrawing ester and lactam carbonyl groups, and is expected to resonate as a triplet around 3.7 ppm. The two protons at C4 will appear as a multiplet in the region of 3.1-3.3 ppm.

-

Amide Proton: The N-H proton will likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl-CH₃ | ~14.0 |

| C4-H₂ | ~28.0 |

| C3-H | ~47.5 |

| Ethyl-CH₂ | ~61.0 |

| Aromatic C | ~115.0-139.0 |

| Lactam C=O | ~166.0 |

| Ester C=O | ~170.0 |

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region for the lactam carbonyl (~166.0 ppm) and the ester carbonyl (~170.0 ppm).

-

Aromatic Carbons: The signals for the six carbons of the benzene ring will appear in the typical aromatic region.

-

Aliphatic Carbons: The carbons of the ethyl group and the C3 and C4 carbons of the tetrahydroquinoline ring will be observed in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the characteristic functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3200-3300 | Medium |

| C-H Stretch (Aromatic) | ~3000-3100 | Medium |

| C-H Stretch (Aliphatic) | ~2850-2980 | Medium |

| Ester C=O Stretch | ~1735 | Strong |

| Lactam C=O Stretch | ~1680 | Strong |

| C=C Stretch (Aromatic) | ~1600, ~1480 | Medium-Strong |

The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the two carbonyl groups. The ester carbonyl is expected at a higher wavenumber (~1735 cm⁻¹) than the lactam carbonyl (~1680 cm⁻¹). The N-H stretching vibration of the lactam will appear as a medium-intensity band in the region of 3200-3300 cm⁻¹.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the characterization of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.

Mass Spectrometry (High-Resolution):

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range that includes the expected m/z of the protonated molecule.

Caption: High-Resolution Mass Spectrometry Workflow.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C, a proton-decoupled experiment is standard. Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.

Infrared Spectroscopy:

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

References

-

Danilkina, N. A., et al.-Hydride Shift Triggered N-Dealkylative Cyclization into 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates via Boronate Complexes. Molecules2022 , 27(16), 5270. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. While a dedicated single-crystal X-ray diffraction study for this specific molecule is not publicly available, this document leverages crystallographic data from closely related analogs to construct a detailed predictive analysis of its structural features. By examining the synthesis, crystallization methodologies, and solid-state characteristics of similar quinoline derivatives, we offer valuable insights into the anticipated molecular geometry, intermolecular interactions, and packing motifs. This guide serves as a robust resource for researchers engaged in the design and development of novel therapeutic agents based on the tetrahydroquinoline scaffold.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence in natural products and synthetic pharmaceuticals underscores its importance as a versatile template for drug design. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.

The biological activity of these molecules is intrinsically linked to their three-dimensional structure and the specific arrangement of functional groups. A thorough understanding of the crystal structure provides critical information on molecular conformation, stereochemistry, and the non-covalent interactions that govern molecular recognition at the atomic level. This knowledge is paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.

This guide focuses on ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, a derivative that combines the tetrahydroquinoline core with a reactive ester functional group, making it a valuable synthetic intermediate. Through a detailed, comparative analysis of its structural analogs, we will elucidate the key crystallographic features that define this class of compounds.

Synthesis and Crystallization: A Practical Approach

The synthesis of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate can be approached through several established synthetic routes for related quinoline and isoquinoline derivatives. A plausible and efficient method involves a multi-step sequence starting from readily available precursors.

Synthetic Protocol

A common strategy for the synthesis of related 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates involves a one-pot tandem Michael amination–lactamization sequence.[1][2] A similar approach can be adapted for the target quinoline derivative.

Experimental Protocol: Synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate aniline precursor and a suitable Michael acceptor, such as an α,β-unsaturated ester, in a high-boiling point solvent like toluene or xylene.

-

Cyclization: Add a catalytic amount of a Lewis acid or a Brønsted acid to promote the intramolecular cyclization. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.

Diagram 1: Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. The choice of solvent and crystallization technique is crucial and often requires empirical optimization.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: Screen a variety of solvents with differing polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to identify a suitable solvent system in which the compound has moderate solubility.

-

Slow Evaporation: Prepare a saturated solution of the purified compound in the chosen solvent at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Dissolve the compound in a "good" solvent and place this solution in a small open vial. Place this vial inside a larger sealed container containing a "poor" solvent in which the compound is sparingly soluble. The slow diffusion of the poor solvent vapor into the good solvent will gradually decrease the solubility and promote crystal growth.

-

Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

Crystal Structure Analysis: A Comparative Approach

In the absence of a dedicated crystallographic report for ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, we can infer its structural properties by analyzing closely related molecules. For instance, the crystal structure of "ethyl 2,4-dichloroquinoline-3-carboxylate" provides valuable insights into the conformation of the quinoline ring and the ester group.[3][4][5]

Predicted Molecular Geometry

The tetrahydroquinoline core is expected to adopt a non-planar conformation. The saturated portion of the heterocyclic ring will likely exhibit a half-chair or a distorted boat conformation. The fusion of the benzene and the dihydropyridinone rings will induce some strain, leading to slight deviations from ideal bond angles.

The ethyl carboxylate substituent at the 3-position will have a specific orientation relative to the quinoline ring system. Based on related structures, the plane of the carboxylate group is likely to be twisted with respect to the mean plane of the quinoline core.[3][4]

Crystallographic Data of Analogs

To provide a quantitative basis for our predictions, the crystallographic data for a related compound, ethyl 2,4-dichloroquinoline-3-carboxylate, is presented below.[3][5]

| Parameter | Ethyl 2,4-dichloroquinoline-3-carboxylate[3][5] |

| Formula | C₁₂H₉Cl₂NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5860 (4) |

| b (Å) | 19.9082 (11) |

| c (Å) | 7.1304 (4) |

| β (°) | 100.262 (1) |

| Volume (ų) | 1199.32 (11) |

| Z | 4 |

Intermolecular Interactions and Crystal Packing

The crystal packing of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate will be dictated by a network of intermolecular interactions. The presence of the N-H group and the carbonyl oxygen of the lactam, as well as the carbonyl oxygen of the ester, suggests that hydrogen bonding will play a significant role in the supramolecular assembly.

It is anticipated that N-H···O hydrogen bonds will link neighboring molecules, potentially forming chains or dimers.[6] Weaker C-H···O interactions involving the aromatic and aliphatic C-H donors and the carbonyl oxygen acceptors are also expected to contribute to the overall stability of the crystal lattice.[3][4] Furthermore, π-π stacking interactions between the aromatic rings of adjacent quinoline moieties may also be present, further stabilizing the crystal packing.

Diagram 2: Predicted Intermolecular Interactions

Caption: A schematic representation of potential intermolecular interactions.

Advanced Structural Analysis: Hirshfeld Surface Analysis

To gain a deeper understanding of the intermolecular interactions within the crystal structure, Hirshfeld surface analysis is a powerful computational tool. This method partitions the crystal space into regions where the electron distribution of a promolecule is dominant over the sum of electron densities of all other molecules in the crystal.

By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, we can visualize and quantify intermolecular contacts.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For the title compound, it is expected that H···H, O···H/H···O, and C···H/H···C contacts will be the most significant contributors to the total Hirshfeld surface area, consistent with findings for other quinoline derivatives.[7][8]

Conclusion

While the definitive crystal structure of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate awaits experimental determination, this technical guide provides a robust, data-driven framework for understanding its likely solid-state properties. Through a comparative analysis of closely related structures, we have detailed plausible synthetic and crystallization protocols and have offered well-grounded predictions regarding its molecular geometry, intermolecular interactions, and crystal packing. The application of advanced analytical techniques such as Hirshfeld surface analysis will be invaluable in further elucidating the subtle non-covalent forces that govern the supramolecular architecture of this important medicinal chemistry scaffold. This guide is intended to be a valuable resource for researchers, aiding in the strategic design and development of novel therapeutic agents based on the versatile tetrahydroquinoline core.

References

-

PubChem. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. Available from: [Link]

-

National Center for Biotechnology Information. (2024). Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate. PubChem Compound Summary. Available from: [Link]

-

Reyes-Márquez, A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o939–o940. Available from: [Link]

-

Abad, N., et al. (2022). Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. IUCrData, 7(7). Available from: [Link]

-

ResearchGate. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Available from: [Link]

-

Ullah, F., et al. (2017). Formation and X-ray crystal structure of ethyl 2-amino-1-oxo-inden-3-carboxylate. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

-

ResearchGate. (2018). Ethyl 2-[(2E)-4-decyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene]acetate. Available from: [Link]

-

Abad, N., et al. (2018). Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. IUCrData, 3(5). Available from: [Link]

-

Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available from: [Link]

-

Abad, N., et al. (2022). Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. IUCrData, 7(7). Available from: [Link]

-

PubChem. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Available from: [Link]

-

PubChem. Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride. Available from: [Link]

-

Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available from: [Link]

Sources

- 1. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation and X-ray crystal structure of ethyl 2-amino-1-oxo-inden-3-carboxylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (128366-02-9) for sale [vulcanchem.com]

The Diverse Biological Activities of Tetrahydroquinoline Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Tetrahydroquinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline (THQ) moiety is a foundational heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its prevalence in numerous natural products and synthetic compounds underscores its role as a "privileged structure," capable of interacting with a wide array of biological targets.[1] This guide provides an in-depth exploration of the multifaceted biological activities of THQ derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols to facilitate further research and development in this promising area. The diverse pharmacological landscape of THQ derivatives encompasses anticancer, antimicrobial, neuroprotective, antioxidant, and anti-inflammatory properties, making them a fertile ground for the discovery of novel therapeutic agents.[2][3][4]

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

Tetrahydroquinoline derivatives have emerged as a significant class of potential anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines.[2][5] Their mechanisms of action are often complex and multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[5][6]

Mechanism of Action: Targeting Critical Cellular Pathways

A prominent mechanism through which THQ derivatives exert their anticancer effects is the modulation of the PI3K/AKT/mTOR signaling pathway .[6][7] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[6] Certain THQ derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[6] For instance, some compounds induce massive oxidative stress, disrupting cellular balance and leading to autophagy via the PI3K/AKT/mTOR pathway.[6]

Another key mechanism is the induction of apoptosis , or programmed cell death. Tetrahydroquinolinone derivatives have been observed to induce apoptosis in lung cancer cells.[8] This is often achieved through the disruption of mitochondrial function and the activation of caspase cascades. Furthermore, some THQ derivatives can induce cell cycle arrest , preventing cancer cells from progressing through the cell cycle and thereby inhibiting their proliferation.[5]

The inhibition of tubulin polymerization is another avenue through which these compounds exhibit anticancer activity. By interfering with the dynamics of microtubules, which are essential for cell division, they can effectively halt the proliferation of cancer cells.[5]

Signaling Pathway: PI3K/AKT/mTOR Inhibition by Tetrahydroquinoline Derivatives

Caption: Inhibition of the PI3K/AKT/mTOR pathway by tetrahydroquinoline derivatives.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of various tetrahydroquinoline derivatives has been evaluated against a range of human cancer cell lines. The following table summarizes representative data, with activity presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3,4-diaryl-1,2,3,4-tetrahydroquinoline (3c) | H460 (Lung Carcinoma) | 4.9 ± 0.7 | [9] |

| 3,4-diaryl-1,2,3,4-tetrahydroquinoline (3c) | A-431 (Skin Carcinoma) | 2.0 ± 0.9 | [9] |

| 3,4-diaryl-1,2,3,4-tetrahydroquinoline (3c) | HT-29 (Colon Adenocarcinoma) | 4.4 ± 1.3 | [9] |

| Tetrahydroquinoline-isoxazoline hybrid (3a) | HepG2 (Liver Carcinoma) | 6.80 | [10] |

| Tetrahydroquinoline-isoxazoline hybrid (3j) | HepG2 (Liver Carcinoma) | 5.20 | [10] |

| Morpholine-substituted THQ (10e) | A549 (Lung Cancer) | 0.033 ± 0.003 | [11] |

| Morpholine-substituted THQ (10h) | MCF-7 (Breast Cancer) | 0.087 ± 0.007 | [11] |

| Tetrahydroquinoline derivative (2) | MDA-MB-231 (Breast Cancer) | 25 (after 72h) | [12] |

| Tetrahydroquinoline derivative (2) | MCF-7 (Breast Cancer) | 50 (after 72h) | [12] |

| Tetrahydroquinoline derivative (5) | HCT-116 (Colon Cancer) | ~13 | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[13][14]

Workflow: MTT Assay for Cytotoxicity

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives [ouci.dntb.gov.ua]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tandfonline.com [tandfonline.com]

The Emergent Potential of the Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate Scaffold in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

The quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutics is a central theme in modern drug discovery. The 2-oxo-1,2,3,4-tetrahydroquinoline core is emerging as a privileged structure, with derivatives demonstrating a range of compelling biological activities. This technical guide focuses on a specific, yet highly versatile, member of this family: ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate . We will delve into its synthetic accessibility, explore the known biological landscape of its derivatives, and present a forward-looking perspective on its potential as a cornerstone for innovative drug design. While literature on this exact ester is nascent, the broader 2-oxo-tetrahydroquinoline class provides a robust foundation for predicting its utility and guiding future research.

Synthetic Strategy: Building the Core

The synthetic tractability of a scaffold is paramount to its utility in drug discovery, enabling the generation of diverse analog libraries for structure-activity relationship (SAR) studies. A practical and efficient synthesis of the core scaffold can be approached through a two-step process, beginning with the synthesis of a key precursor, ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by a selective reduction.

Experimental Protocol: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate

This protocol is adapted from a known procedure for the synthesis of the dihydro- precursor, a critical intermediate.[1]

Step 1: Condensation of 2-Aminobenzaldehyde with Diethyl Malonate

-

Reactants: Combine 2-aminobenzaldehyde (1 equivalent) and diethyl malonate (1 equivalent) in a reaction vessel.

-

Catalyst: Add a catalytic amount of piperidine (e.g., 2 mL per 0.01 mol of aldehyde).

-

Reaction: Heat the mixture on a hot plate for 2-3 minutes.

-

Cyclization: Add ethanol to the reaction mixture and reflux for 2 hours.

-

Work-up: Cool the reaction mixture, pour it into water, and neutralize with dilute hydrochloric acid.

-

Isolation: The resulting precipitate, ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from ethanol.

Proposed Experimental Protocol: Reduction to Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Step 2: Selective Reduction of the Dihydro- Precursor

-

Substrate: Dissolve the synthesized ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in a suitable solvent such as ethanol or methanol.

-

Catalyst: Add a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

-

Hydrogen Source: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the desired ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.

-

Purification: The product can be further purified by column chromatography on silica gel.

Biological Activities and Therapeutic Potential

While direct biological data for ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is limited, the broader class of 2-oxo-1,2,3,4-tetrahydroquinoline derivatives has shown significant promise in several therapeutic areas, most notably in oncology.

Activation of Pyruvate Kinase M2 (PKM2): A Novel Anticancer Strategy

A compelling body of evidence points to the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold as a potent activator of the M2 isoform of pyruvate kinase (PKM2).[2][3][4][5][6] PKM2 is a key enzyme in glycolysis and is predominantly expressed in cancer cells, where it plays a crucial role in the metabolic reprogramming that supports rapid cell proliferation.[3][6]

Activation of PKM2 is hypothesized to reverse the metabolic phenotype of cancer cells, shifting them away from anabolic metabolism and towards a state less conducive to growth.[2][4] This targeted approach offers the potential for a therapeutic window, as PKM2 is not the dominant isoform in most healthy adult tissues.[6]

Mechanism of Action: PKM2 Activation

The diagram below illustrates the proposed mechanism of action for 2-oxo-1,2,3,4-tetrahydroquinoline-based PKM2 activators in cancer cells.

Caption: Proposed mechanism of PKM2 activation by the 2-oxo-tetrahydroquinoline scaffold.

Other Potential Therapeutic Applications

Derivatives of the 2-oxo-quinoline and tetrahydroquinoline core have demonstrated a breadth of biological activities, suggesting that the ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate scaffold could be a versatile starting point for various drug discovery programs.

| Therapeutic Area | Activity of Related Scaffolds | Reference |

| Oncology | Antiproliferative activity against various cancer cell lines, including esophageal squamous cell carcinoma. | [7][8][9][10] |

| Neurodegenerative Diseases | Inhibition of acetylcholinesterase, a key target in Alzheimer's disease. | [11] |

| Inflammation | Anti-inflammatory properties observed in 4-arylamino-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives. | [12] |

| Infectious Diseases | Some quinoline derivatives have shown antimicrobial and antifungal activity. | [11] |

Structure-Activity Relationship (SAR) and Drug Design

The ethyl 3-carboxylate group on the scaffold is a key handle for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides, providing a rich avenue for SAR exploration.

Key Modification Points for SAR Studies:

-

Position 3 (Ester/Amide): The nature of the ester or amide group at this position can significantly influence potency, selectivity, and pharmacokinetic properties. Exploration of a variety of alkyl and aryl amides is a logical first step.

-

Nitrogen at Position 1 (N1): The N-H group can be substituted with various alkyl or aryl groups to probe for additional binding interactions and to modulate physicochemical properties.

-

Aromatic Ring (Positions 5, 6, 7, 8): Substitution on the benzene ring with electron-donating or electron-withdrawing groups can impact electronic properties and provide vectors for improving target engagement and ADME profiles.

The diagram below outlines a potential workflow for a drug discovery program based on this scaffold.

Caption: A typical drug discovery workflow utilizing the target scaffold.

Conclusion and Future Perspectives

The ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate scaffold represents a promising, yet underexplored, platform for the discovery of novel therapeutic agents. Its straightforward synthesis and the compelling biological activities of its close analogs, particularly as PKM2 activators for cancer therapy, provide a strong rationale for its further investigation. Future research should focus on the synthesis of diverse libraries based on this core, followed by systematic biological evaluation to unlock its full therapeutic potential. The insights gained from such studies will be invaluable in the ongoing search for next-generation medicines.

References

- CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google P

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. (URL: [Link])

-

Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - MDPI. (URL: [Link])

-

Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC - PubMed Central. (URL: [Link])

-

Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme - ResearchGate. (URL: [Link])

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC - NIH. (URL: [Link])

-

Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. (URL: [Link])

-

Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma - PubMed. (URL: [Link])

-

(PDF) Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - ResearchGate. (URL: [Link])

-

2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed. (URL: [Link])

-

Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - NIH. (URL: [Link])

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. (URL: [Link])

-

Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors - PubMed. (URL: [Link])

-

Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies - ResearchGate. (URL: [Link])

-

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines - PubMed. (URL: [Link])

-

Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates - ChemRxiv. (URL: [Link])

-

2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - NIH. (URL: [Link])

-

(PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions - ResearchGate. (URL: [Link])

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. (URL: [Link])

-

2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - DSpace@MIT. (URL: [Link])

-

2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - CORE. (URL: [Link])

-

4-Hydroxy-2-quinolones. 92. Reaction of 1-R-4-chloro-3-ethoxycarbonyl-2-oxo-1,2-dihydroquinolines with anilines - An-Najah Staff. (URL: [Link])

-

Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid - ResearchGate. (URL: [Link])

-

Pyruvate Kinase M2 Activators for the Treatment of Cancer. (URL: [Link])

-

(PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates - ResearchGate. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase [dspace.mit.edu]

- 5. core.ac.uk [core.ac.uk]

- 6. Technology - Pyruvate Kinase M2 Activators for the Treatment of Cancer [nih.technologypublisher.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. staff.najah.edu [staff.najah.edu]

A Technical Guide to the Initial In Vitro Cytotoxicity Screening of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] This guide provides a comprehensive, field-proven framework for conducting the initial in vitro cytotoxicity screening of a novel quinoline derivative, Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (hereafter referred to as EOTQ). This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental design, data interpretation, and quality control. We will detail the methodologies for cell line selection, culture maintenance, execution of dual cytotoxicity assays (MTT and LDH), and the foundational analysis required to determine the compound's potential as an anticancer agent.

Introduction: The Rationale for Screening EOTQ

The tetrahydroquinoline core is a key structural motif found in various pharmacologically active agents.[2] Modifications to this scaffold have yielded compounds with significant antiproliferative activity against various cancer cell lines, including those of the lung, breast, and colon.[3][4][5] The introduction of a carboxylate group at the 3-position of the 2-oxo-tetrahydroquinoline ring, as in EOTQ, presents a novel chemical entity whose biological effects are yet to be characterized.

The primary goal of an initial cytotoxicity screen is to answer a fundamental question: Does this compound exhibit dose-dependent killing of cancer cells in vitro? A positive result from this initial screen is the critical gatekeeper for committing further resources to mechanistic studies, lead optimization, and preclinical development. This guide establishes a robust and efficient workflow to generate the reliable preliminary data necessary for such decisions.

Experimental Design: A Multi-Faceted Approach

A successful initial screen requires a carefully considered experimental design that is both sensitive and specific. Our approach is built on three pillars: a diverse cell line panel, orthogonal cytotoxicity assays, and stringent use of controls.

Selection of Cancer Cell Lines

Testing a new compound on a single cell line provides a very narrow view of its potential. We recommend a minimum panel of three cell lines representing distinct cancer histotypes to gain a preliminary understanding of the compound's spectrum of activity.

-

A549 (Human Lung Carcinoma): A widely used model for non-small cell lung cancer, these are adenocarcinomic human alveolar basal epithelial cells.[6][7][8] They are known for their robustness and reproducibility in cytotoxicity assays.

-

HeLa (Human Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines, HeLa cells are highly proliferative and serve as a benchmark for many cancer studies.[9][10]

-

MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line that is a cornerstone of breast cancer research.[11]

This panel provides a cross-section of common and well-studied cancers, allowing for the initial assessment of whether EOTQ's cytotoxic effects are broad-spectrum or potentially selective.

Orthogonal Cytotoxicity Assays: Measuring Different Hallmarks of Cell Death

Relying on a single assay can be misleading. To build a trustworthy dataset, we will employ two distinct assays that measure different cellular events associated with cytotoxicity.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay that measures cellular metabolic activity.[12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active (and therefore, viable) cells.[14] This assay assesses the inhibition of cell proliferation or the induction of cell death via metabolic shutdown.

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium upon the loss of plasma membrane integrity.[15][16] A damaged or necrotic cell leaks its contents, including LDH, into the supernatant.[17] This assay is a direct measure of cytolysis.

By using both MTT (metabolic activity) and LDH (membrane integrity) assays, we can generate a more complete profile of EOTQ's cytotoxic effects. For instance, a compound might reduce metabolic activity (a positive MTT result) without causing immediate membrane rupture (a negative LDH result), suggesting a cytostatic or apoptotic mechanism rather than a necrotic one.

The Imperative of Controls

Every plate must be a self-validating system. The inclusion of proper controls is non-negotiable for data integrity.

-

Vehicle Control (Negative Control): Cells treated with the same concentration of the solvent (e.g., Dimethyl Sulfoxide, DMSO) used to dissolve EOTQ. This establishes the 100% cell viability baseline.

-

Positive Control: Cells treated with a well-characterized cytotoxic drug. Doxorubicin is an excellent choice as it is a widely used chemotherapeutic agent with multiple known cytotoxic mechanisms, including DNA intercalation and inhibition of topoisomerase II.[18][][20][21] This control validates that the cell lines are responsive to cytotoxic insults and that the assay system is performing as expected.

-

Blank/Background Control: Wells containing only culture medium (and the assay reagents) to measure the background absorbance. This value is subtracted from all other readings.

Experimental Workflows and Protocols

This section provides detailed, step-by-step methodologies. Adherence to aseptic technique is paramount throughout all cell culture procedures.

General Cell Culture and Maintenance

Protocol Rationale: Consistent cell culture practices are the foundation of reproducible results. Maintaining cells in their logarithmic growth phase ensures they are healthy and responsive. Subculturing before they reach full confluency prevents contact inhibition and nutrient depletion, which can alter experimental outcomes.

Step-by-Step Protocol:

-

Media Preparation: Prepare the appropriate complete growth medium for each cell line as specified in the table below. Warm all media and reagents to 37°C in a water bath before use.

-

Culture Environment: Maintain all cell lines in a humidified incubator at 37°C with 5% CO₂.[22]

-

Subculturing (Passaging): a. When cells reach 70-90% confluency, aspirate the old medium.[7] b. Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS) to remove any remaining serum, which can inhibit trypsin. c. Add just enough 0.25% Trypsin-EDTA solution to cover the cell layer (e.g., 1-2 mL for a T-75 flask).[6] d. Incubate at 37°C for 3-10 minutes, or until cells detach.[6] e. Neutralize the trypsin by adding at least 4 volumes of complete growth medium.[9] f. Gently pipette the cell suspension to create a single-cell suspension and transfer to a sterile conical tube. g. Centrifuge at ~200 x g for 5 minutes to pellet the cells.[10] h. Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium. i. Add the appropriate volume of the cell suspension to new culture flasks at the recommended split ratio.

| Cell Line | ATCC Number | Complete Growth Medium | Subcultivation Ratio | Doubling Time (Approx.) |

| A549 | CCL-185 | F-12K Medium + 10% Fetal Bovine Serum (FBS) | 1:3 to 1:8 | 22 hours[23] |

| HeLa | CCL-2 | Eagle's Minimum Essential Medium (EMEM) + 10% FBS | 1:5 | 24 hours[9] |

| MCF-7 | HTB-22 | EMEM + 10% FBS + 0.01 mg/mL human recombinant insulin | 1:3 to 1:8 | 38-42 hours |

Compound and Cell Plate Preparation

Step-by-Step Protocol:

-